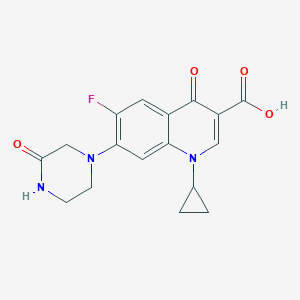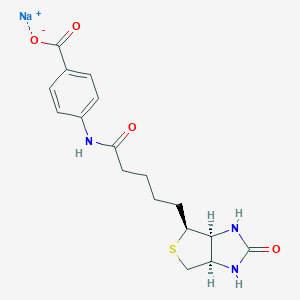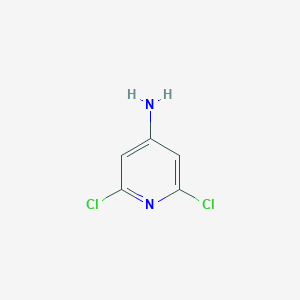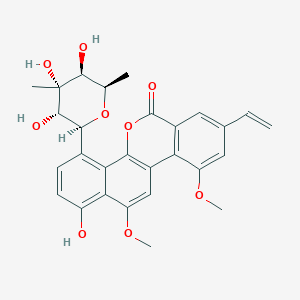
Chrysomycin A
Vue d'ensemble
Description
Chrysomycin A is a rare C-aryl glycoside antibiotic derived from marine microorganisms, specifically from the genus Streptomyces . It was first discovered over 60 years ago and has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant tuberculosis (MDR-TB) . This compound is known for its high safety profile for skin applications and its superior therapeutic effects compared to some clinical drugs .
Applications De Recherche Scientifique
Chrysomycin A has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying C-aryl glycosides and their chemical properties.
Medicine: It has shown potential as a topical treatment for skin infections caused by MRSA and as an anti-tuberculosis agent
Industry: The compound is being explored for its potential in developing new antibiotics and anticancer drugs.
Mécanisme D'action
Chrysomycin A exerts its effects by inhibiting DNA synthesis in bacteria and promoting DNA cross-linking with histone 3 and GRP78 when photoactivated by near-UV light . This mechanism is similar to that of gilvocarcin V, another C-aryl glycoside. The compound’s ability to inhibit topoisomerase II is crucial for its antibacterial and anticancer activities .
Similar Compounds:
Gilvocarcin V: Structurally similar to this compound and shares a similar mechanism of action.
Polycarcin V: Another derivative with superior potency against MDR-TB.
Toromycin: Contains the same chromophores as this compound and gilvocarcin V.
Uniqueness: this compound is unique due to its potent activity against both MRSA and MDR-TB, its high safety profile for skin applications, and its ability to inhibit DNA synthesis and promote DNA cross-linking . These properties make it a valuable compound for developing new antibiotics and anticancer agents.
Analyse Biochimique
Biochemical Properties
Chrysomycin A has been found to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . This suggests that this compound interacts with these enzymes and proteins, affecting their function and activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of glioblastoma cells and weaken the ability of cell migration and invasion . It also downregulates Akt, p-Akt, GSK-3β, p-GSK-3β and their downstream proteins, such as β-catenin and c-Myc in human glioblastoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been reported to inhibit the proliferation, migration, and invasion of glioblastoma cells through the Akt/GSK-3β signaling pathway . This suggests that this compound binds to these molecules, inhibiting or activating them, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found that this compound transforms from crystal into amorphous form after being treated with ball milling, and its solubility increases by 50 times . This suggests that this compound has long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound, when encapsulated by Na 2 GA, self-assembles to nano-micelles in water . This suggests that this compound interacts with transporters or binding proteins, affecting its localization or accumulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chrysomycin A can be synthesized through a 10-step scalable synthesis process. This process involves two sequential C-H functionalization steps and a late-stage C-glycosylation . The synthetic sequence has been optimized to facilitate the production of this compound and its analogues.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. Optimization of fermentation conditions, such as the concentration of glucose, corn starch, and soybean meal, can significantly enhance the yield . Mechanochemical preparation methods have also been developed to improve the solubility and oral bioavailability of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Chrysomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit DNA synthesis in bacteria and suppress the growth of transplantable tumors in mice .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include boronate esters, bromides, and aqueous sodium hydroxide . The reaction conditions often involve cross-coupling reactions and hydrolysis.
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as polycarcin V and gilvocarcin V, which have shown superior potency against MDR-TB .
Propriétés
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-WZNMFJNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82196-88-1 | |
| Record name | Chrysomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



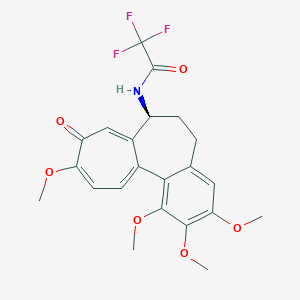

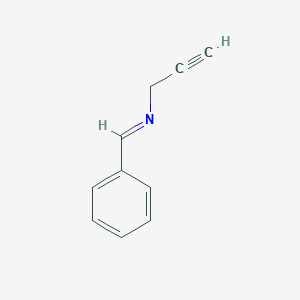
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
